molecular formula C20H12Br2 B11976092 2,3-Dibromo-9,10(1',2')-benzenoanthracene

2,3-Dibromo-9,10(1',2')-benzenoanthracene

Cat. No.: B11976092
M. Wt: 412.1 g/mol
InChI Key: QFESQSDROMKWED-UHFFFAOYSA-N
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Description

2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is a polycyclic aromatic hydrocarbon with two bromine atoms attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene typically involves the selective halogen-lithium exchange of 1,2-dihaloarenes followed by successive [2+4] cycloadditions of arynes and isobenzofurans . This method allows for the rapid construction of polycyclic compounds, which serve as useful synthetic intermediates for the preparation of various polyacene derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-9,10(1’,2’)-benzenoanthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-Butyllithium (n-BuLi) for halogen-lithium exchange, and various arynophiles for cycloaddition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various functionalized polycyclic aromatic compounds, which can be further utilized as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2,3-Dibromo-9,10(1’,2’)-benzenoanthracene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene exerts its effects involves the formation of reactive intermediates, such as arynes, which can undergo further reactions to form complex polycyclic structures. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the bromine atoms and the stability of the resulting polycyclic aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoanthracene: Another dibromo-substituted anthracene with similar reactivity but different substitution patterns.

    9,10-Dibromoanthracene: A compound with bromine atoms at different positions, leading to different reactivity and applications.

    2,3-Dibromo-9,10-dihydro-9,10-epoxyanthracene:

Uniqueness

2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex polycyclic structures. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C20H12Br2

Molecular Weight

412.1 g/mol

IUPAC Name

4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

InChI

InChI=1S/C20H12Br2/c21-17-9-15-16(10-18(17)22)20-12-6-2-1-5-11(12)19(15)13-7-3-4-8-14(13)20/h1-10,19-20H

InChI Key

QFESQSDROMKWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC(=C(C=C35)Br)Br

Origin of Product

United States

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